molecular formula C11H9BrN2O B13313968 (4-Bromophenyl)(pyrimidin-5-yl)methanol

(4-Bromophenyl)(pyrimidin-5-yl)methanol

Cat. No.: B13313968
M. Wt: 265.11 g/mol
InChI Key: ZXWFQEZCMCQYOH-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(pyrimidin-5-yl)methanol is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a hybrid structure combining a 4-bromophenyl group and a pyrimidine heterocycle through a methanol linker, making it a valuable scaffold for the synthesis of more complex molecules. Its primary research application lies in the development of novel anticancer agents. Specifically, diaryl-substituted pyrimidine derivatives, which share a core structural motif with this compound, have demonstrated high binding affinity to phosphoinositide 3-kinase gamma (PIK3γ) in molecular docking studies, identifying them as promising candidates for oncology research . Furthermore, similar pyrimidine derivatives have shown potential as dual inhibitors targeting both PI3K and tubulin polymerization, indicating their utility in developing next-generation microtubule-targeting agents for combination therapies . The bromophenyl component of the molecule, analogous to para-bromobenzyl alcohol, provides a site for further functionalization via cross-coupling reactions, thereby enabling extensive structure-activity relationship (SAR) studies . This product is intended for research purposes as a key intermediate in organic synthesis and drug development projects. This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

(4-bromophenyl)-pyrimidin-5-ylmethanol

InChI

InChI=1S/C11H9BrN2O/c12-10-3-1-8(2-4-10)11(15)9-5-13-7-14-6-9/h1-7,11,15H

InChI Key

ZXWFQEZCMCQYOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CN=CN=C2)O)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromophenyl Pyrimidin 5 Yl Methanol

Retrosynthetic Analysis of the (4-Bromophenyl)(pyrimidin-5-yl)methanol Core Structure

A retrosynthetic analysis of this compound identifies two primary bond disconnections that lead to logical and practical synthetic strategies. The first disconnection is at the carbon-carbon bond between the pyrimidine (B1678525) ring and the carbinol carbon. This approach suggests the coupling of a pyrimidine-5-yl synthon with a (4-bromophenyl)methyl synthon. A second, more common disconnection breaks the carbon-carbon bond between the 4-bromophenyl ring and the carbinol carbon. This strategy points towards the addition of a 4-bromophenyl organometallic reagent to a pyrimidine-5-carbaldehyde precursor. This latter approach is often favored due to the accessibility of the starting materials and the reliability of the bond-forming reaction.

Organometallic Approaches to the Carbinol Linkage

The formation of the carbinol linkage in this compound can be efficiently achieved through the nucleophilic addition of organometallic reagents to a carbonyl group. Both Grignard and organolithium reagents are well-suited for this transformation, offering robust and high-yielding methods for creating the desired carbon-carbon bond.

Grignard Reagent Additions to Pyrimidine Carbaldehydes

The addition of a Grignard reagent to an aldehyde is a classic and widely used method for the synthesis of secondary alcohols. In the context of synthesizing this compound, this involves the reaction of 4-bromophenylmagnesium bromide with pyrimidine-5-carbaldehyde. The Grignard reagent, prepared from the reaction of magnesium metal with 4-bromobenzene, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the pyrimidine-5-carbaldehyde nih.govyoutube.com. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the quenching of the highly reactive Grignard reagent. Subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol product. While this method is generally effective, the presence of the pyrimidine ring can sometimes lead to side reactions due to the Lewis acidic nature of the magnesium halide coordinating to the nitrogen atoms of the pyrimidine nih.gov.

Reagent/ConditionDescriptionPurpose
4-Bromophenylmagnesium bromideGrignard reagentNucleophile providing the 4-bromophenyl group
Pyrimidine-5-carbaldehydeAldehydeElectrophile providing the pyrimidinyl-methanol core
Anhydrous THF or Diethyl EtherSolventSolubilizes reactants and stabilizes the Grignard reagent
Acidic Workup (e.g., NH4Cl(aq))Quenching stepProtonates the intermediate alkoxide to form the alcohol

Organolithium Reagent Applications in Carbonyl Additions

Similar to Grignard reagents, organolithium reagents are powerful nucleophiles capable of adding to aldehydes to form secondary alcohols. The synthesis of this compound can be accomplished by reacting 4-bromophenyllithium with pyrimidine-5-carbaldehyde. The organolithium reagent is typically generated in situ via a lithium-halogen exchange reaction between an organolithium species, such as n-butyllithium, and 4-dibromobenzene, or by direct lithiation of bromobenzene. The subsequent addition to pyrimidine-5-carbaldehyde proceeds readily, usually at low temperatures to control reactivity and minimize side reactions. A one-pot synthesis of pyrimidine-5-carboxaldehyde from 5-bromopyrimidine has been reported, which could be a key starting material for this approach tandfonline.com.

Reagent/ConditionDescriptionPurpose
4-BromophenyllithiumOrganolithium reagentNucleophile providing the 4-bromophenyl group
Pyrimidine-5-carbaldehydeAldehydeElectrophile providing the pyrimidinyl-methanol core
Anhydrous Diethyl Ether or THFSolventSolubilizes reactants
-78 °C to 0 °CReaction TemperatureControls reactivity and minimizes side reactions
Aqueous WorkupQuenching stepProtonates the intermediate alkoxide

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of this compound

Palladium-catalyzed cross-coupling reactions provide a powerful alternative for constructing the C-C bond between the aryl and heteroaryl moieties of the target molecule. These methods offer high functional group tolerance and are often highly efficient.

Suzuki-Miyaura Coupling Protocols for Aryl-Pyrimidine Linkages

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex libretexts.orgyoutube.com. In the synthesis of this compound, this could involve the coupling of a 5-halopyrimidine, such as 5-bromopyrimidine, with 4-bromophenylboronic acid. This would yield 5-(4-bromophenyl)pyrimidine. Subsequent functionalization at the 5-position of the pyrimidine ring would be necessary to introduce the methanol (B129727) group. This could be achieved through a variety of methods, such as a directed ortho-metalation followed by reaction with formaldehyde. Alternatively, a precursor such as 5-(4-bromophenyl)-4,6-dichloropyrimidine can be synthesized and used in Suzuki coupling reactions mdpi.comgoogle.comgoogle.com.

ComponentExamplesRole
Palladium CatalystPd(PPh3)4, PdCl2(dppf)Catalyzes the cross-coupling reaction
BaseNa2CO3, K2CO3, Cs2CO3Activates the organoboron species
SolventToluene, Dioxane, DMFSolubilizes reactants and catalyst
Boronic Acid/Ester4-Bromophenylboronic acidSource of the 4-bromophenyl group
Organic Halide5-BromopyrimidinePyrimidine coupling partner

Alternative Cross-Coupling Strategies Employing Related Reactants

While the Suzuki-Miyaura coupling is a prominent method, other palladium-catalyzed cross-coupling reactions could also be employed to form the aryl-pyrimidine bond. The Stille coupling, which utilizes organotin reagents, and the Hiyama coupling, which employs organosilicon compounds, are viable alternatives. These methods can sometimes offer advantages in terms of substrate scope or reaction conditions. However, the toxicity of organotin compounds in the Stille reaction is a significant drawback. The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination, similar to the Suzuki-Miyaura coupling libretexts.org.

Coupling ReactionOrganometallic ReagentKey Features
Stille CouplingOrganostannanes (R-SnR'3)Tolerant of many functional groups, but tin byproducts are toxic.
Hiyama CouplingOrganosilanes (R-SiR'3)Silicon is non-toxic, but an activating agent (e.g., fluoride) is often required.
Negishi CouplingOrganozinc reagents (R-ZnX)Highly reactive and often provides high yields.

Chemo- and Regioselectivity in Synthetic Pathways Towards this compound

The synthesis of this compound necessitates careful control over chemo- and regioselectivity to ensure the desired connectivity and functional group tolerance. The primary challenge lies in the selective formation of the carbon-carbon bond between the C5 position of the pyrimidine ring and the benzylic carbon.

Organometallic Approaches:

A plausible and widely used method for forming such aryl-heteroaryl carbinols is through the reaction of an organometallic derivative of pyrimidine with an appropriate benzaldehyde. Two main strategies can be envisioned:

Grignard Reaction: The formation of a pyrimidin-5-yl Grignard reagent from 5-bromopyrimidine would be the initial step. This reagent would then be reacted with 4-bromobenzaldehyde.

Regioselectivity: The formation of the Grignard reagent is expected to be highly regioselective, occurring at the site of the bromine atom on the pyrimidine ring.

Chemoselectivity: A key challenge in this approach is the potential for the Grignard reagent to react with the bromine atom on the 4-bromobenzaldehyde, leading to undesired coupling byproducts. Careful control of reaction conditions, such as low temperatures, would be crucial to favor the nucleophilic attack on the carbonyl group over a competing halogen-metal exchange or coupling reaction.

Lithiation: An alternative to the Grignard reaction is the direct lithiation of pyrimidine or a halogen-metal exchange from 5-bromopyrimidine using an organolithium reagent like n-butyllithium. The resulting 5-lithiopyrimidine can then react with 4-bromobenzaldehyde.

Regioselectivity: The C5 position of pyrimidine is susceptible to deprotonation by strong bases, making direct lithiation a feasible route. Halogen-metal exchange from 5-bromopyrimidine is generally a very fast and regioselective process.

Chemoselectivity: Similar to the Grignard approach, the highly reactive organolithium species could potentially react with the bromo-substituent on the benzaldehyde. Maintaining low temperatures is critical to control this chemoselectivity.

The following table summarizes the key selectivity considerations for these organometallic pathways:

Synthetic PathwayReagentsKey Selectivity ChallengeMitigation Strategies
Grignard Reaction5-Bromopyrimidine, Mg, 4-BromobenzaldehydeReaction at the C-Br bond of 4-bromobenzaldehydeLow reaction temperatures, slow addition of reagents
Lithiation5-Bromopyrimidine, n-BuLi, 4-BromobenzaldehydeReaction at the C-Br bond of 4-bromobenzaldehydeLow reaction temperatures (-78 °C), inverse addition

Reduction of a Precursor Ketone:

An alternative synthetic strategy involves the reduction of the corresponding ketone, (4-bromophenyl)(pyrimidin-5-yl)methanone. This two-step approach first involves the synthesis of the ketone, followed by its reduction to the desired secondary alcohol.

Ketone Synthesis: The ketone precursor could be synthesized via a Friedel-Crafts acylation of bromobenzene with a pyrimidine-5-carbonyl chloride or by the reaction of a pyrimidin-5-yl organometallic with 4-bromobenzonitrile followed by hydrolysis.

Chemoselective Reduction: The subsequent reduction of the ketone to the alcohol requires a reagent that will selectively reduce the carbonyl group without affecting the pyrimidine ring or the carbon-bromine bond.

Common reducing agents and their potential chemoselectivity are outlined below:

Reducing AgentSolventAdvantagesPotential Issues
Sodium Borohydride (NaBH₄)Methanol, EthanolMild, chemoselective for carbonyls-
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFPowerful reducing agentMay potentially react with the pyrimidine ring or C-Br bond under harsh conditions
Catalytic Hydrogenation (e.g., H₂/Pd-C)Ethanol, Ethyl acetateCan be a green methodPotential for dehalogenation (removal of bromine)

Development of Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental footprint. These principles can be applied to both the organometallic and reductive pathways.

Green Solvents and Reagents:

Solvent Selection: Traditional organometallic reactions often utilize ethereal solvents like diethyl ether or tetrahydrofuran (THF), which have environmental and safety concerns. Exploring greener alternatives such as 2-methyl-THF, which is derived from renewable resources and has a better environmental profile, could be a viable option. For the reduction step, using water or ethanol as a solvent, especially with reagents like sodium borohydride, aligns well with green chemistry principles. rsc.org

Benign Reducing Agents: The use of mild and environmentally benign reducing agents is a key aspect of green synthesis. Sodium borohydride is a good choice due to its stability in protic solvents and its generation of inorganic borate salts as byproducts, which are generally less harmful than the aluminum salts produced from LiAlH₄. Biocatalytic ketone reduction, using enzymes, represents an even greener approach, offering high selectivity under mild aqueous conditions. nih.gov

Energy Efficiency and Waste Reduction:

Catalytic Methods: Employing catalytic reduction methods, such as transfer hydrogenation or catalytic hydrogenation with a recyclable catalyst, can reduce the stoichiometric waste associated with metal hydride reagents. Care must be taken to select a catalyst that does not promote dehalogenation.

One-Pot Syntheses: Designing a synthetic sequence where multiple steps are carried out in a single reaction vessel without isolating intermediates (a "one-pot" process) can significantly reduce solvent usage, energy consumption for purification, and waste generation. For example, the in-situ formation of the pyrimidin-5-yl organometallic followed immediately by the addition of 4-bromobenzaldehyde would be a step towards a more streamlined and greener process.

The following table outlines potential green chemistry improvements for the synthesis:

Green Chemistry PrincipleConventional ApproachGreener Alternative
Safer Solvents Diethyl ether, THF for organometallic steps2-Methyl-THF, cyclopentyl methyl ether (CPME)
Atom Economy Stoichiometric reducing agents (e.g., NaBH₄)Catalytic hydrogenation, transfer hydrogenation
Use of Renewable Feedstocks Solvents derived from petroleumBio-derived solvents (e.g., 2-methyl-THF)
Reduce Derivatives Protection/deprotection steps (if necessary)Direct synthesis avoiding protecting groups
Catalysis Stoichiometric reagentsRecyclable catalysts, biocatalysts (enzymes)
Design for Energy Efficiency Cryogenic temperatures for organometallic reactionsExploring reactions at ambient temperature if possible
Waste Prevention Generation of stoichiometric metal salt wasteCatalytic methods with minimal byproducts

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient in terms of chemical yield but also environmentally responsible.

Chemical Transformations and Derivatization of 4 Bromophenyl Pyrimidin 5 Yl Methanol

Functional Group Interconversions at the Hydroxyl Moiety

The secondary alcohol group in (4-Bromophenyl)(pyrimidin-5-yl)methanol is a primary site for functional group interconversion, allowing for its transformation into a variety of other functionalities, most notably carbonyl derivatives through oxidation, and ethers or esters via substitution reactions.

Oxidation Reactions to Carbonyl Derivatives

The oxidation of the secondary alcohol in this compound to the corresponding ketone, (4-Bromophenyl)(pyrimidin-5-yl)methanone, is a fundamental transformation. This reaction can be achieved using a variety of oxidizing agents. Given the presence of the electron-rich pyrimidine (B1678525) ring, which can be sensitive to harsh oxidative conditions, mild reagents are generally preferred.

Commonly employed methods for the oxidation of benzylic alcohols include the use of manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine). For substrates with sensitive heterocyclic moieties, copper-catalyzed aerobic oxidation or the use of hypervalent iodine reagents such as Dess-Martin periodinane can also be effective and selective. These methods typically provide the desired ketone in good to excellent yields.

Table 1: Illustrative Oxidation Reactions of Benzylic Alcohols to Ketones This table presents data from analogous reactions on similar substrates to illustrate expected outcomes.

Oxidizing Agent Solvent Temperature (°C) Typical Yield (%)
MnO₂ Dichloromethane Room Temperature 85-95
PCC Dichloromethane Room Temperature 80-90
Dess-Martin Periodinane Dichloromethane Room Temperature 90-98
Swern Oxidation Dichloromethane -78 to RT 88-96

Etherification and Esterification Strategies

The hydroxyl group of this compound can readily undergo etherification and esterification to yield a wide range of derivatives.

Etherification is typically achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, acid-catalyzed dehydration with an excess of an alcohol can also lead to ether formation, although this is less common for secondary benzylic alcohols due to the potential for side reactions.

Esterification can be accomplished through several methods. The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid under acidic catalysis, is a classic approach. However, for a more rapid and often higher-yielding conversion, the use of more reactive acylating agents such as acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine or triethylamine) is preferred. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct. Steglich esterification, using a carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), provides a mild and efficient alternative.

Table 2: Representative Etherification and Esterification Reactions This table is based on general methodologies for benzylic alcohols.

Reaction Type Reagents Base/Catalyst Solvent Typical Yield (%)
Etherification CH₃I NaH THF 80-95
Esterification Acetyl Chloride Pyridine Dichloromethane 90-98
Esterification Acetic Anhydride DMAP Dichloromethane 90-99
Esterification Acetic Acid, DCC DMAP Dichloromethane 85-95

Reactions at the Bromine Atom on the Phenyl Ring

The bromine atom on the 4-position of the phenyl ring is a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Variants

While direct nucleophilic aromatic substitution (SNAr) of the bromine atom is generally difficult on an unactivated benzene ring, the presence of the pyrimidine moiety, which is electron-withdrawing, can have a modest activating effect. However, SNAr reactions on such systems typically require harsh conditions (high temperatures and pressures) and strongly activated nucleophiles. More commonly, metal-catalyzed processes that proceed through different mechanisms are employed. For instance, copper-catalyzed reactions, such as the Ullmann condensation, can be used to form C-O, C-N, and C-S bonds.

Further Cross-Coupling Reactions for Diverse Functionalization

The 4-bromophenyl group is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, which allow for the introduction of a vast array of substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. It is a highly versatile method for forming new carbon-carbon bonds, enabling the synthesis of biaryl compounds. A study on the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine demonstrated successful Suzuki coupling with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.comresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. This is a powerful tool for the synthesis of arylamine derivatives. wikipedia.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This method is instrumental in the synthesis of arylalkynes. organic-chemistry.org

Table 3: Illustrative Cross-Coupling Reactions on (4-Bromophenyl) Heteroaryl Systems Data for the Suzuki coupling is adapted from studies on 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.comresearchgate.net

Reaction Type Coupling Partner Catalyst System Base Solvent Yield (%)
Suzuki-Miyaura Coupling Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 85
Suzuki-Miyaura Coupling 4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 90
Buchwald-Hartwig Amination Morpholine Pd₂(dba)₃ / XPhos NaOt-Bu Toluene 75-95
Sonogashira Coupling Phenylacetylene PdCl₂(PPh₃)₂ / CuI Triethylamine THF 80-95

Modifications and Functionalizations of the Pyrimidine Ring System

The pyrimidine ring itself is a site for various chemical modifications, although its reactivity is influenced by the presence of the (4-bromophenyl)methanol substituent at the 5-position. Pyrimidine is an electron-deficient heterocycle, which generally makes it susceptible to nucleophilic attack and resistant to electrophilic substitution.

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult but, when it occurs, it is directed to the C-5 position. However, since this position is already substituted in the target molecule, such reactions are not directly applicable without prior modification.

Nucleophilic substitution is more common on pyrimidine rings, especially at the C-2, C-4, and C-6 positions, particularly if a good leaving group is present. In the case of this compound, these positions are unsubstituted. Therefore, direct nucleophilic substitution is not a primary pathway for functionalization.

More advanced strategies for pyrimidine modification include:

Lithiation: Directed ortho-metalation can be a powerful tool for functionalizing C-H bonds adjacent to directing groups. However, the directing effect of the C-5 substituent would need to be considered, and selective lithiation at C-4 or C-6 could be challenging.

Deconstruction-Reconstruction Strategies: Recent methodologies have been developed that allow for the cleavage of the pyrimidine ring and subsequent reconstruction to introduce new functionalities or to transform the pyrimidine into other heterocyclic systems. nih.gov This approach offers a powerful way to achieve significant structural diversification.

Radical Substitution: Functionalization of the pyrimidine ring can also be achieved through radical substitution reactions, which can provide access to derivatives that are not easily accessible through ionic pathways. uhmreactiondynamics.orgrsc.org

Stereoselective Derivatization Strategies for Enantiomeric Forms

The central carbon atom of the methanol (B129727) bridge in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers ((R)- and (S)-forms). The synthesis and derivatization of enantiomerically pure forms of such molecules are critical in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. Strategies to obtain single enantiomers generally fall into two categories: asymmetric synthesis of the chiral center or resolution of a racemic mixture.

Asymmetric Synthesis

This approach involves the creation of the chiral alcohol from a prochiral precursor, typically the corresponding ketone, (4-bromophenyl)(pyrimidin-5-yl)methanone, using a chiral catalyst or reagent. This allows for the direct synthesis of one enantiomer in excess.

Catalytic Asymmetric Reduction: This is one of the most efficient methods for producing chiral secondary alcohols. rsc.org Several well-established protocols could be applied:

Noyori Asymmetric Transfer Hydrogenation: This method uses ruthenium catalysts complexed with chiral diamine-diphosphine ligands (e.g., TsDPEN). It is highly effective for the reduction of aryl heteroaryl ketones using hydrogen donors like isopropanol or a formic acid/triethylamine mixture. mdpi.com

Corey-Bakshi-Shibata (CBS) Reduction: This protocol employs a chiral oxazaborolidine catalyst with a stoichiometric borane source (e.g., BH3·THF or catecholborane). wikipedia.orgmdpi.com It is a robust method for the enantioselective reduction of a wide range of ketones.

Biocatalytic Reduction: Enzymes and whole-cell systems (e.g., yeast, plant tissues) can reduce ketones with high enantioselectivity under mild conditions. researchgate.net

The table below summarizes potential asymmetric synthesis methods.

MethodCatalyst/ReagentStoichiometric ReductantExpected Enantiomeric Excess (ee)
Noyori Transfer Hydrogenation[RuCl(p-cymene)((R,R)-TsDPEN)]HCOOH/NEt3 or i-PrOHHigh to excellent (>95%)
CBS Reduction(S)-Me-CBS catalystBH3·THFGood to excellent (>90%)
BiocatalysisPlant cells (e.g., Daucus carota) or microbesGlucose (in vivo cofactor regeneration)Variable to excellent

Resolution of Racemic Alcohol

If the alcohol is first synthesized as a racemic mixture, the enantiomers can be separated in a subsequent step.

Diastereomeric Derivatization: The racemic alcohol can be reacted with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form a mixture of diastereomeric esters. wikipedia.org These diastereomers have different physical properties and can be separated by standard techniques like column chromatography or crystallization. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the alcohol.

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers. In the presence of an acyl donor (e.g., vinyl acetate), a lipase will selectively acylate one enantiomer at a much faster rate than the other. mdpi.com This results in a mixture of one acylated enantiomer and the unreacted, opposite enantiomer of the alcohol, which can then be separated. The maximum yield for the unreacted alcohol is 50%.

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of standard kinetic resolution, DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. researchgate.net This is typically achieved by adding a metal catalyst (often based on ruthenium) that continuously interconverts the alcohol enantiomers. As the enzyme consumes the faster-reacting enantiomer, the equilibrium is shifted, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the acylated product. researchgate.net

Advanced Analytical and Spectroscopic Methodologies in the Study of 4 Bromophenyl Pyrimidin 5 Yl Methanol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each nucleus, allowing for the assembly of the molecular framework.

While specific, experimentally-derived NMR data for (4-Bromophenyl)(pyrimidin-5-yl)methanol is not widely available in peer-reviewed literature, data from the closely related analogue, (4-Bromo-3-Fluorophenyl)(pyrimidin-5-yl)methanol, offers significant insight into the expected spectral features. The ¹H NMR spectrum of this analogue, recorded in DMSO-d₆, shows distinct signals that can be correlated to the protons of the pyrimidine (B1678525) and bromophenyl rings, as well as the methanolic proton.

For this compound, the anticipated ¹H NMR spectrum would feature characteristic signals for the pyrimidine ring protons. The proton at the C2 position is expected to appear as a singlet at a high chemical shift, while the protons at the C4 and C6 positions would also likely present as a singlet. The aromatic protons of the 4-bromophenyl group would exhibit a typical AA'BB' splitting pattern, appearing as two distinct doublets. A singlet would correspond to the proton of the hydroxyl group, and another singlet would represent the methine proton of the -CH(OH)- group.

Similarly, the ¹³C NMR spectrum would provide key data on the carbon skeleton. A patent describing similar pyrimidine derivatives provides a reference for the expected chemical shifts. The carbon atoms of the pyrimidine ring would have characteristic resonances, as would the substituted carbons of the bromophenyl ring. The carbon bearing the bromine atom would show a distinct shift, and the methine carbon would also be clearly identifiable.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Pyrimidine C2-H ~8.8 Singlet
Pyrimidine C4/C6-H ~8.5 Singlet
Bromophenyl Aromatic H ~7.2-7.6 Multiplet
Methine CH ~5.7 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Pyrimidine C2 ~157
Pyrimidine C4/C6 ~156
Pyrimidine C5 ~138
Bromophenyl C-Br ~122
Bromophenyl Aromatic C ~131, ~129
Methine C ~70

Mass Spectrometry Techniques for Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. The molecular weight of this compound is 265.11 g/mol for the major isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br).

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 265, with a characteristic isotopic pattern due to the presence of the bromine atom (approximately a 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes), leading to significant peaks at M⁺ and M+2. For instance, the fluorinated analogue, (4-Bromo-3-Fluorophenyl)(pyrimidin-5-yl)methanol, exhibits its molecular ion peak at m/z 283.0, consistent with its molecular formula.

The fragmentation pattern would likely involve the loss of the hydroxyl group, the pyrimidine ring, or the bromophenyl group. Key fragmentation pathways could include the cleavage of the C-C bond between the methine carbon and the pyrimidine or bromophenyl rings, leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion m/z (for ⁷⁹Br) Description
[M]⁺ 265 Molecular Ion
[M+2]⁺ 267 Isotopic Peak for ⁸¹Br
[M-OH]⁺ 248 Loss of hydroxyl radical
[C₄H₃N₂]⁺ 79 Pyrimidinyl cation
[C₆H₄Br]⁺ 155 Bromophenyl cation

X-ray Crystallography for Solid-State Structural Determination and Conformational Insights

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While powder X-ray diffraction (XRD) has been used to confirm the crystalline nature of metal complexes involving the related ligand (4-Bromo-3-Fluorophenyl)(pyrimidin-5-yl)methanol, there is a notable absence of published single-crystal X-ray diffraction data for this compound itself in the current scientific literature.

A successful single-crystal X-ray diffraction study would reveal the three-dimensional arrangement of the molecule in the solid state. This would include the conformation of the molecule, specifically the torsion angles between the pyrimidine and bromophenyl rings. Furthermore, it would elucidate any intermolecular hydrogen bonding involving the hydroxyl group, which would play a crucial role in the crystal packing. Such data would be invaluable for understanding the supramolecular chemistry of this compound.

Chiroptical Spectroscopy for Stereochemical Characterization of Enantiomeric Forms

The central methine carbon in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotation, are essential for the characterization of these enantiomers.

Currently, there is no information available in the scientific literature regarding the chiral resolution of this compound or the chiroptical properties of its individual enantiomers. A study in this area would first require the separation of the racemic mixture, typically achieved through chiral chromatography or diastereomeric salt formation.

Once isolated, each enantiomer would exhibit a specific optical rotation (one positive and one negative of equal magnitude). Their CD spectra would be mirror images, providing information about the differential absorption of left and right circularly polarized light, which is related to the absolute configuration of the stereocenter. Such studies would be crucial for any applications where stereochemistry is a critical factor.

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Next-Generation Analogs with Improved Specificity

The rational design of next-generation analogs of (4-Bromophenyl)(pyrimidin-5-yl)methanol is a key strategy to enhance its therapeutic potential. This approach involves systematic modifications of the parent molecule to optimize its pharmacodynamic and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural changes influence biological activity. researchgate.net

Future efforts will likely focus on modifications of both the bromophenyl and pyrimidinyl rings. For instance, the introduction of different substituents on the phenyl ring could modulate lipophilicity and electronic properties, potentially improving target binding and cellular permeability. Similarly, substitutions on the pyrimidine (B1678525) ring could enhance target specificity and metabolic stability. The synthesis of these analogs will leverage advanced organic synthesis methodologies to create a diverse library of compounds for screening.

A hypothetical SAR study for this compound analogs targeting a specific kinase could yield data as presented in the interactive table below. Such studies are crucial for identifying key structural motifs responsible for potent and selective inhibition.

Analog Modification IC50 (nM) Selectivity Index
Parent Compound-15010
Analog 14-Chlorophenyl12015
Analog 24-Fluorophenyl10025
Analog 32-Methylpyrimidinyl2005
Analog 44-Methoxyphenyl9030

This table presents hypothetical data for illustrative purposes.

Exploration of Novel Biological Targets and Mechanisms of Action

While the initial biological activities of this compound derivatives have been explored, a vast landscape of potential biological targets remains to be investigated. The pyrimidine core is a well-known pharmacophore present in numerous approved drugs, suggesting that this compound could interact with a wide range of biological macromolecules, including kinases, proteases, and metabolic enzymes. nih.gov

Future research will likely employ a combination of target-based and phenotypic screening approaches to identify novel biological targets. High-throughput screening (HTS) of large compound libraries against a panel of disease-relevant targets can uncover unexpected activities. Furthermore, phenotypic screening in disease-relevant cellular models can identify compounds that modulate a disease phenotype without a priori knowledge of the specific target.

Once a novel biological target is identified, detailed mechanistic studies will be necessary to elucidate the precise mechanism of action. This will involve a range of biochemical and biophysical assays to characterize the binding kinetics, affinity, and functional consequences of the compound-target interaction.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

In the context of this compound, AI and ML algorithms can be used to:

Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual analogs, thereby prioritizing the synthesis of the most promising candidates. rsc.org

Identify Novel Targets: Analyze large-scale biological data, such as genomics and proteomics data, to identify potential new targets for the compound.

Optimize Pharmacokinetic Properties: Predict absorption, distribution, metabolism, and excretion (ADME) properties of analogs to guide the design of compounds with improved drug-like characteristics. nih.gov

The application of machine learning in lead optimization can be illustrated by a predictive model for a key ADME property, such as liver microsomal stability.

Compound Analog Predicted Stability (% remaining) Experimental Stability (% remaining)
Analog A8582
Analog B4550
Analog C7075
Analog D3028

This table presents hypothetical data to demonstrate the predictive power of ML models.

Development of Advanced Bioanalytical Techniques for Mechanistic Studies of the Compound

A deep understanding of the mechanism of action of this compound and its analogs requires the use of advanced bioanalytical techniques. These techniques provide detailed insights into how the compound interacts with its biological target and modulates cellular pathways.

Future mechanistic studies will likely rely on a suite of cutting-edge techniques, including:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): To determine the three-dimensional structure of the compound bound to its target protein, providing a detailed view of the binding interactions.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): To precisely measure the binding affinity and thermodynamics of the compound-target interaction.

Mass Spectrometry-based Proteomics: To identify changes in protein expression and post-translational modifications in response to compound treatment, revealing downstream effects on cellular signaling pathways.

These advanced techniques will be instrumental in building a comprehensive understanding of the molecular pharmacology of this compound and its derivatives, guiding further optimization efforts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Bromophenyl)(pyrimidin-5-yl)methanol, and how do reaction conditions influence yield?

  • Methodology :

  • Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling between 4-bromophenylboronic acid and pyrimidin-5-ylmethanol precursors. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O) at 80–90°C for 12–24 hours .
  • Reduction Strategies : Reduce ketone intermediates (e.g., (4-bromophenyl)(pyrimidin-5-yl)ketone) using NaBH₄ or LiAlH₄ in anhydrous THF. Monitor reaction progress via TLC (Rf ~0.3 in MeOH/CH₂Cl₂ 1:9) .
  • Yield Optimization : Control temperature (<5°C for reduction steps) and purge solvents with inert gas to prevent oxidation of the methanol group. Typical yields range from 60–75% .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • NMR Analysis :

  • ¹H NMR : Expect aromatic protons in δ 7.4–8.3 ppm (pyrimidinyl and bromophenyl groups) and a broad singlet for the methanol -OH at δ 2.5–3.5 ppm. Integration ratios should confirm substituent positions .
  • ¹³C NMR : Identify quaternary carbons (pyrimidinyl C5 at ~155 ppm, bromophenyl C1 at ~125 ppm) and the hydroxymethyl carbon at ~65 ppm .
    • IR Spectroscopy : Key peaks include O-H stretch (~3329 cm⁻¹), C-Br vibration (~550 cm⁻¹), and pyrimidine ring C=N stretches (~1556 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound for X-ray diffraction, and how can they be mitigated?

  • Crystallization Issues :

  • Solvent Selection : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH 1:2) to enhance crystal growth. Avoid chloroform due to poor solubility .
  • Crystal Packing : The bromine atom’s steric bulk may disrupt packing. Co-crystallization with small molecules (e.g., ethanol) can improve lattice stability .
    • Refinement Tools : Employ SHELXL for small-molecule refinement, leveraging high-resolution data (≤1.0 Å) and TWIN/BATCH commands to handle potential twinning .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Data Contradictions :

  • Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v). Compare IC₅₀ values across multiple replicates .
  • Stereochemical Effects : Synthesize enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) to isolate (R)- and (S)-forms. Test each isomer’s activity against target enzymes (e.g., CYP450 isoforms) .

Q. What experimental designs are recommended to study the compound’s reactivity in nucleophilic substitutions?

  • Reactivity Studies :

  • Leaving Group Screening : React the methanol group with mesyl chloride (MeSO₂Cl) or tosylates (TsCl) in pyridine to generate sulfonate intermediates. Monitor conversion via ¹H NMR loss of -OH .
  • Solvent Effects : Compare reaction rates in polar aprotic (DMF) vs. protic (MeOH) solvents. Use HPLC (C18 column, acetonitrile/H₂O gradient) to quantify product ratios .
    • Kinetic Analysis : Perform time-resolved UV-Vis spectroscopy (λ = 270 nm for pyrimidine absorption) to track reaction progress under varying temperatures (25–60°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.